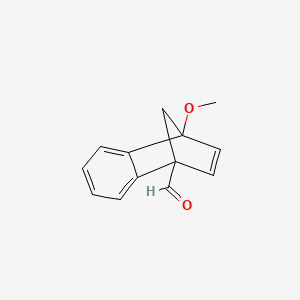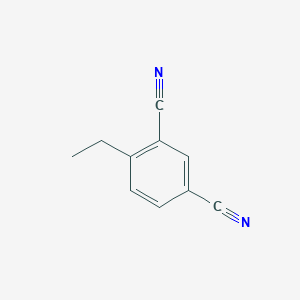
4-Ethylbenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an ethyl group and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,3-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethyl or cyano groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure
Major Products: The major products formed from these reactions include substituted benzenes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethylbenzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Ethylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes .
Comparison with Similar Compounds
Benzonitrile: Lacks the ethyl group, making it less hydrophobic.
4-Methylbenzene-1,3-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylbenzonitrile: Contains only one cyano group, leading to different reactivity and applications .
Uniqueness: 4-Ethylbenzene-1,3-dicarbonitrile is unique due to the combination of its ethyl and cyano groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
104614-58-6 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-2-9-4-3-8(6-11)5-10(9)7-12/h3-5H,2H2,1H3 |
InChI Key |
MBJWGHPMLSGNGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



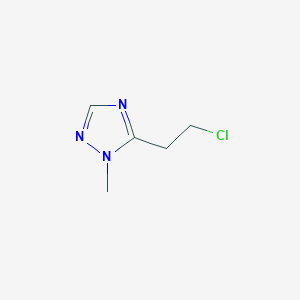



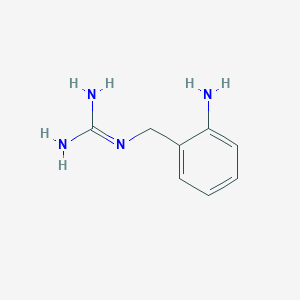
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

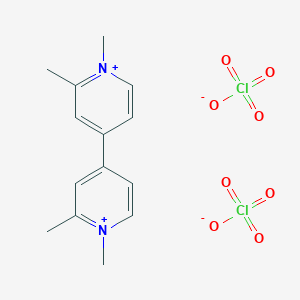
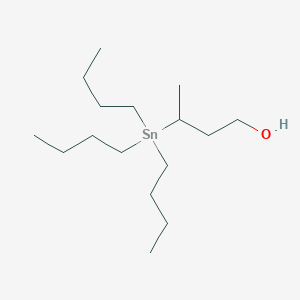

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
